molecular formula C20H25N3O7 B11153440 N~5~-carbamoyl-N~2~-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

N~5~-carbamoyl-N~2~-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

Cat. No.: B11153440
M. Wt: 419.4 g/mol
InChI Key: YUEYFAPJQFYRLD-AWEZNQCLSA-N
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Description

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with acetohydrazide derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

Properties

Molecular Formula

C20H25N3O7

Molecular Weight

419.4 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25N3O7/c1-3-12-9-17(25)30-18-11(2)15(7-6-13(12)18)29-10-16(24)23-14(19(26)27)5-4-8-22-20(21)28/h6-7,9,14H,3-5,8,10H2,1-2H3,(H,23,24)(H,26,27)(H3,21,22,28)/t14-/m0/s1

InChI Key

YUEYFAPJQFYRLD-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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